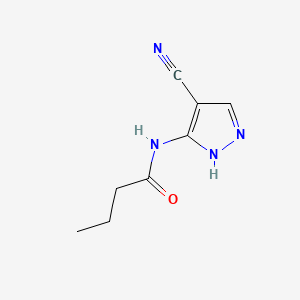

N-(4-cyano-1H-pyrazol-5-yl)butanamide

Description

N-(4-cyano-1H-pyrazol-5-yl)butanamide is a heterocyclic compound featuring a pyrazole core substituted with a cyano group at the 4-position and a butanamide moiety at the 5-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antifungal properties. The compound’s synthesis typically involves coupling reactions, as exemplified by protocols using carbodiimide-based reagents like EDCI/HOBt in aprotic solvents such as DMF .

Properties

CAS No. |

178613-52-0 |

|---|---|

Molecular Formula |

C8H10N4O |

Molecular Weight |

178.195 |

IUPAC Name |

N-(4-cyano-1H-pyrazol-5-yl)butanamide |

InChI |

InChI=1S/C8H10N4O/c1-2-3-7(13)11-8-6(4-9)5-10-12-8/h5H,2-3H2,1H3,(H2,10,11,12,13) |

InChI Key |

CTMXKYCIVVPLCY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=NN1)C#N |

Synonyms |

Butanamide, N-(4-cyano-1H-pyrazol-3-yl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives synthesized in the 2015 Molecules study, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) . Key differences include:

- Substituent Variation: N-(4-cyano-1H-pyrazol-5-yl)butanamide lacks the chloro, methyl, and aryl groups present in 3a–3p, simplifying its structure.

Physicochemical Properties

A comparative analysis of melting points (mp), yields, and spectral data highlights substituent effects:

- Melting Points : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d ) increase mp compared to simpler aryl groups (3a ), suggesting enhanced crystallinity and stability .

- Yields : Reactions with fluorinated aryl groups (3d : 71% yield) outperform methyl-substituted analogues (3c : 62% yield), likely due to reduced steric hindrance .

Data Table: Key Comparative Metrics

Discussion

However, the absence of chloro or aryl groups may reduce its binding affinity in biological systems, as seen in the higher activity of 3d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.